Chloromethyl 2-methoxyethyl carbonate
Description
Chloromethyl 2-methoxyethyl carbonate is a chlorinated alkyl carbonate derivative characterized by the presence of a methoxyethyl group and a reactive chloromethyl moiety. This compound has garnered attention in organic synthesis and industrial chemistry due to its dual functional groups, which enable diverse reactivity, such as alkylation and polymerization . Its synthesis typically involves reactions between chloroformate intermediates and methoxyethyl alcohol derivatives under controlled conditions, often employing catalysts like dimethylamino pyridine (DMAP) or solvents such as dimethylformamide (DMF) .
Properties
IUPAC Name |
chloromethyl 2-methoxyethyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4/c1-8-2-3-9-5(7)10-4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFQYLHQIVRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
432037-32-6 | |
| Record name | chloromethyl 2-methoxyethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2-methoxyethyl carbonate can be synthesized through the reaction of chloromethyl chloroformate with 2-methoxyethanol under controlled conditions . The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. The process is designed to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2-methoxyethyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted carbonates .
Scientific Research Applications
Organic Synthesis
Chloromethyl 2-methoxyethyl carbonate is primarily used as a reagent in organic synthesis. It serves as an electrophilic carbonyl source, facilitating the formation of various carbon-carbon bonds.
Reactions Involving this compound
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution to form esters or amides when reacted with nucleophiles such as alcohols or amines.
- Carbonylation Reactions : It can be utilized in carbonylation reactions to produce substituted carbonyl compounds, which are essential in pharmaceutical synthesis.
Medicinal Chemistry
This compound has been explored for its potential in drug development. Its ability to modify biological molecules makes it a candidate for prodrug formulations.
Case Study: Prodrugs for Cancer Therapy
Recent studies have investigated the use of this compound as a prodrug for delivering active pharmaceutical ingredients in cancer therapy. The compound can be modified to enhance solubility and bioavailability, thereby improving therapeutic efficacy.
Polymer Chemistry
In polymer chemistry, this compound is employed as a monomer for the synthesis of polymeric materials. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability.
Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temperature | 60 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
Green Chemistry Applications
The compound has been studied within the context of green chemistry, focusing on its role in sustainable synthesis processes. Researchers have explored methods to utilize this compound in reactions that minimize waste and reduce environmental impact.
Case Study: Greener Synthesis Methods
A recent investigation showcased the use of this compound in a solvent-free reaction environment, yielding high conversion rates while adhering to green chemistry principles.
Mechanism of Action
The mechanism of action of chloromethyl 2-methoxyethyl carbonate involves its ability to react with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, making the compound useful in a variety of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Chloromethyl 2-methoxyethyl carbonate with structurally related compounds:
Key Differences :
- Chloromethyl derivatives (e.g., this compound) exhibit higher reactivity due to the chloromethyl group, enabling nucleophilic substitutions.
- Bis-carbonates lack the chloromethyl group, limiting their use in alkylation but favoring polymerization .
Research Findings and Gaps
- Reactivity Studies: this compound’s instability in alcoholic solvents (e.g., 1-butanol) contrasts with its stability in 1,4-dioxane, suggesting solvent-dependent applications .
- Eco-Friendly Synthesis : Recent advances in carbonate synthesis avoid toxic phosgene and silver catalysts, aligning with green chemistry trends .
- Unresolved Challenges : The discontinued commercial status of this compound underscores the need for scalable, cost-effective synthesis routes .
Biological Activity
Chloromethyl 2-methoxyethyl carbonate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic biology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
This compound can be synthesized through various methods, often involving the reaction of chloromethyl ketones with carbonates. The synthesis typically requires careful control of reaction conditions to optimize yield and purity. For example, a study highlighted the use of epichlorohydrin and carbon dioxide under specific pressure and temperature conditions to produce chloromethyl ethylene carbonate, which serves as a precursor in synthesizing related compounds .
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an electrophile capable of interacting with biological macromolecules. This interaction can lead to significant effects on cellular processes.
This compound acts as a reactive intermediate that can form covalent bonds with nucleophilic sites on proteins, particularly cysteine residues. This mechanism is crucial for the inhibition of certain proteases, such as those involved in human cytomegalovirus (HCMV) infectivity. Research has demonstrated that chloromethyl ketone derivatives can inhibit HCMV protease activity through disulfide tethering, effectively disrupting viral replication .
Case Studies
- Inhibition of HCMV Protease : A study investigated the efficacy of chloromethyl ketone inhibitors against HCMV protease. The results indicated that these compounds could significantly reduce viral infectivity by targeting cysteine residues within the protease structure .
- Antiviral Activity : Another research effort focused on the antiviral properties of chloromethyl derivatives, showing promising results against herpes simplex virus (HSV) and Epstein-Barr virus (EBV). The study concluded that the electrophilic nature of these compounds is key to their antiviral efficacy .
- Toxicological Assessment : Toxicological studies have assessed the safety profile of this compound. Inhalation toxicity tests demonstrated that exposure at certain concentrations led to respiratory distress in animal models, highlighting the need for caution in its application .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Inhibition of HCMV Protease | Significant reduction in activity | |
| Antiviral against HSV | Effective at low concentrations | |
| Toxicity | Respiratory distress observed |
Table 2: Synthesis Conditions for Chloromethyl Derivatives
| Reactants | Conditions | Yield (%) |
|---|---|---|
| Epichlorohydrin + CO₂ | 353 K, 11 bar | 68 |
| Chloromethyl ketone + Cysteine | Room temperature | Variable |
Research Findings
Recent studies have emphasized the potential applications of this compound in drug development. Its ability to form stable complexes with biological targets suggests it could be a valuable scaffold for designing new therapeutics aimed at viral infections and possibly other diseases.
Moreover, ongoing research into its derivatives indicates that modifications can enhance its biological activity while reducing toxicity. For instance, structural variations have been explored to improve selectivity towards viral proteases without affecting host cell viability .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing chloromethyl 2-methoxyethyl carbonate, and how do temperature and catalyst selection influence yield?
- Methodological Answer : The synthesis typically involves reacting chloromethyl chloroformate with 2-methoxyethanol. Key parameters include:
- Catalyst System : Dimethylamino pyridine (DMAP) and dimethylformamide (DMF) are effective for activating the reaction, reducing side products like alkyl halides .
- Temperature Optimization : Reaction yields improve at moderate temperatures (e.g., 40–60°C). Excessive heat (>80°C) risks decomposition, while lower temperatures slow kinetics .
- Solvent Choice : Polyethylene glycol-200 (PEG-200) is a green alternative to toxic solvents, enhancing reaction efficiency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in tightly sealed, corrosion-resistant containers (e.g., glass or PTFE-lined) at 2–8°C to prevent degradation .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).
- Ignition Control : Prohibit open flames or sparks near reaction setups; ground metal equipment to prevent static discharge .
Q. How can researchers characterize the purity and structural integrity of synthesized this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity.
- Spectroscopy : Confirm structure via H/C NMR (e.g., methylene chloride peaks at δ 4.3–5.1 ppm) and FT-IR (C=O stretch ~1750 cm) .
- Elemental Analysis : Verify Cl content (theoretical ~28.5%) to detect impurities like unreacted chloroformate .
Advanced Research Questions
Q. What continuous-flow synthesis strategies can improve scalability and reduce hazardous waste generation?
- Methodological Answer :
- Multi-Stage Reactors : A cascade of continuous stirred-tank reactors (CSTRs) allows gradual HCl removal via vacuum distillation, minimizing side reactions .
- In-Line Acid Scrubbers : Integrate HCl absorption units (e.g., NaOH scrubbers) to neutralize corrosive byproducts .
- Process Monitoring : Use real-time pH and conductivity sensors to optimize residence time and reagent ratios .
Q. What mechanistic role do DMAP and DMF play in the carbonate formation from chloroformates?
- Methodological Answer :
- Nucleophilic Activation : DMAP acts as a Lewis base, coordinating with the chloroformate’s carbonyl group to enhance electrophilicity .
- Solvent Effects : DMF stabilizes intermediates via polar interactions, lowering activation energy for alkoxide displacement .
- Kinetic Studies : Stopped-flow IR spectroscopy can track intermediate formation rates under varying DMAP concentrations .
Q. How can computational modeling predict reaction pathways or optimize catalyst design for carbonate synthesis?
- Methodological Answer :
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to identify rate-limiting steps, such as nucleophilic attack by 2-methoxyethanol .
- Solvent Modeling : Use COSMO-RS to predict solvent effects on reaction thermodynamics and selectivity .
- Machine Learning : Train models on existing kinetic data to propose optimal catalyst-solvent combinations .
Q. How can contradictory data on reaction yields be resolved when scaling from batch to flow systems?
- Methodological Answer :
- Mass Transfer Analysis : In flow systems, poor mixing or inadequate interfacial contact can reduce yields. Use Computational Fluid Dynamics (CFD) to optimize reactor geometry .
- Byproduct Profiling : Compare impurity profiles (e.g., alkyl chlorides) between batch and flow setups via GC-MS to identify scaling bottlenecks .
Q. What alternative solvent systems or catalysts could mitigate environmental and safety concerns in carbonate synthesis?
- Methodological Answer :
- Ionic Liquids : Replace DMF with non-volatile solvents like 1-ethyl-3-methylimidazolium acetate to reduce toxicity .
- Heterogeneous Catalysts : Test immobilized DMAP on silica or MOFs to enable catalyst recycling and minimize waste .
- Biocatalysis : Explore lipases (e.g., Candida antarctica) for enantioselective carbonate formation under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
